Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-
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Overview
Description
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- is a chemical compound characterized by its unique structure, which includes two cyclohexanone groups connected by a 1,2-ethanediylbis(thio) linkage. This compound contains a total of 41 bonds, including 19 non-hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ketone groups (aliphatic), and 2 sulfide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of cyclohexanone with a suitable thioether precursor. One common method involves the use of 1,2-ethanedithiol as the thioether precursor, which reacts with cyclohexanone under acidic or basic conditions to form the desired compound. The reaction conditions may vary depending on the specific synthetic route, but common reagents include acids such as hydrochloric acid or bases such as sodium hydroxide .
Industrial Production Methods
Industrial production of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents may also be employed to facilitate the reaction and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of ketone and sulfide groups in the compound makes it reactive towards a range of reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide groups can yield sulfoxides or sulfones, while reduction of the ketone groups can produce alcohols .
Scientific Research Applications
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile intermediate for the synthesis of various organic compounds. In biology and medicine, it may be used as a building block for the development of pharmaceuticals and biologically active molecules. In industry, the compound can be utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- involves its interaction with molecular targets and pathways within biological systems. The ketone and sulfide groups in the compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in pharmaceutical or biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group and no thioether linkage.
Cyclohexanol: The reduced form of cyclohexanone, containing a hydroxyl group instead of a ketone group.
Cyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- is unique due to its dual ketone groups and thioether linkage, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
849409-11-6 |
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Molecular Formula |
C14H22O2S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
3-[2-(3-oxocyclohexyl)sulfanylethylsulfanyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H22O2S2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h13-14H,1-10H2 |
InChI Key |
SUAZEFSEUQTCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SCCSC2CCCC(=O)C2 |
Origin of Product |
United States |
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